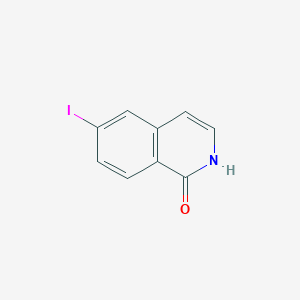

6-Iodoisoquinolin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Iodoisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoisoquinolin-1(2H)-one typically involves the iodination of isoquinolin-1(2H)-one. One common method is the electrophilic aromatic substitution reaction, where isoquinolin-1(2H)-one is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the 6th position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Iodoisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to different functional groups.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the keto group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the keto group.

Major Products Formed

Substitution Products: Compounds with different substituents replacing the iodine atom.

Oxidation Products: Compounds with oxidized functional groups at the 1st position.

Reduction Products: Compounds with reduced functional groups at the 1st position.

Applications De Recherche Scientifique

6-Iodoisoquinolin-1(2H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Used in the development of materials with specific properties, such as dyes and pigments.

Mécanisme D'action

The mechanism of action of 6-Iodoisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The iodine atom and the keto group play crucial roles in its reactivity and interaction with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoquinolin-1(2H)-one: The parent compound without the iodine atom.

6-Bromoisoquinolin-1(2H)-one: Similar structure with a bromine atom instead of iodine.

6-Chloroisoquinolin-1(2H)-one: Similar structure with a chlorine atom instead of iodine.

Uniqueness

6-Iodoisoquinolin-1(2H)-one is unique due to the presence of the iodine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activities. The iodine atom also influences the compound’s electronic properties, making it distinct from its halogenated analogs.

Activité Biologique

6-Iodoisoquinolin-1(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against different cancer cell lines, and potential therapeutic applications.

This compound is characterized by the presence of an iodine atom at the 6-position of the isoquinoline ring. This structural feature contributes to its reactivity and biological properties. The compound's molecular formula is C_9H_6N_1O, with a molecular weight of 163.15 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The iodine atom enhances electrophilic reactivity, allowing the compound to participate in nucleophilic substitutions and other reactions that can disrupt cellular processes.

Key Mechanisms:

- Inhibition of Protein Kinases : Studies indicate that this compound may inhibit specific protein kinases involved in cell proliferation and survival.

- Induction of Apoptosis : The compound has shown potential in promoting apoptosis in cancer cells, which is critical for reducing tumor growth.

- Modulation of Heat Shock Proteins : It may influence the expression levels of heat shock proteins (Hsp), which play a role in cancer cell survival and resistance to therapy.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits notable anticancer activity across various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 25 | Induction of apoptosis, inhibition of Hsp90 |

| PC3 (Prostate Cancer) | 30 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 28 | Modulation of apoptotic pathways |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound has significant potential as an anticancer agent.

Case Studies

Several studies have investigated the biological activity of this compound, highlighting its efficacy and mechanisms:

- Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM. The mechanism was linked to the induction of apoptosis and downregulation of Hsp90 client proteins .

- Prostate Cancer Research : Another study focused on PC3 cells, where the compound exhibited an IC50 value of around 30 µM. The findings indicated that it inhibited cell proliferation through interference with key signaling pathways involved in cancer progression.

- Combination Therapies : Research into combination therapies involving this compound has shown enhanced anticancer effects when used alongside other chemotherapeutic agents. This suggests a synergistic effect that could improve treatment outcomes .

Propriétés

Formule moléculaire |

C9H6INO |

|---|---|

Poids moléculaire |

271.05 g/mol |

Nom IUPAC |

6-iodo-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H6INO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) |

Clé InChI |

VPAWSRQVIKKBCX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CNC2=O)C=C1I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.